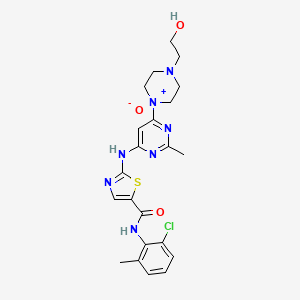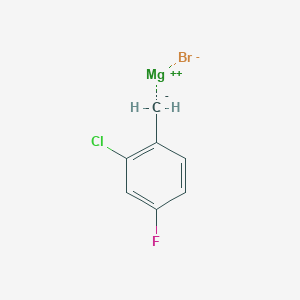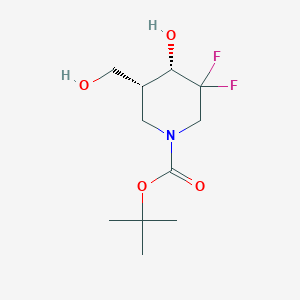
2-Cyclohexyloxy-3,5-difluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclohexyloxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 2-cyclohexyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Cyclohexyloxy-3,5-difluorophenyl bromide+Zn→2-Cyclohexyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The product is then purified using standard techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form simpler organozinc compounds.
Substitution: Participates in nucleophilic substitution reactions, replacing halide groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Typical nucleophiles include alkyl halides and aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, where it forms a carbon-carbon bond with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexyloxy-3,5-difluorophenylmagnesium bromide
- 2-Cyclohexyloxy-3,5-difluorophenylboronic acid
- 2-Cyclohexyloxy-3,5-difluorophenyl lithium
Uniqueness
Compared to similar compounds, 2-CYCLOHEXYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE offers unique advantages in terms of reactivity and selectivity. Its organozinc nature makes it less reactive towards moisture and air compared to organolithium and organomagnesium compounds, providing better stability and ease of handling in various synthetic applications.
Propriétés
Formule moléculaire |
C12H13BrF2OZn |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclohexyloxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C12H13F2O.BrH.Zn/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;;/h6,8,10H,1-5H2;1H;/q-1;;+2/p-1 |
Clé InChI |
YWZRNOHGGIVEFA-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OC2=C(C=C(C=[C-]2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



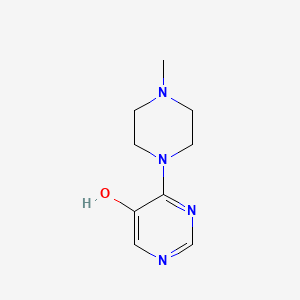
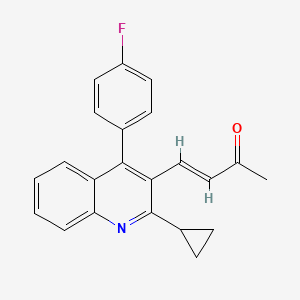
![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)

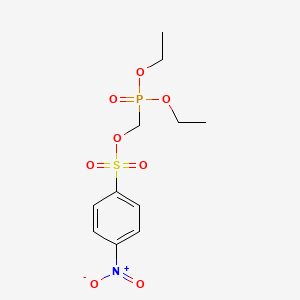

![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
